molecular formula C15H20N4O2S B10940640 4-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide

4-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B10940640
M. Wt: 320.4 g/mol
InChI Key: KXBHXRXTELYARD-UHFFFAOYSA-N
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Description

4-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-1-ETHYL-N~5~,N~5~-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of the thienyl group and the carbonyl group adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-1-ETHYL-N~5~,N~5~-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Thienyl Group: The thienyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using a thienyl boronic acid and a halogenated pyrazole derivative.

    Formation of the Amide Bond: The final step involves the formation of the amide bond between the pyrazole derivative and the thienyl carbonyl compound using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-1-ETHYL-N~5~,N~5~-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated derivatives and nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-1-ETHYL-N~5~,N~5~-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-1-ETHYL-N~5~,N~5~-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-METHYL-2-THIENYL)CARBONYL]AMINO}-1-ETHYL-N~5~,N~5~-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
  • 4-{[(4,5-DIMETHYL-2-FURYL)CARBONYL]AMINO}-1-ETHYL-N~5~,N~5~-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Uniqueness

4-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-1-ETHYL-N~5~,N~5~-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of the thienyl group, which imparts specific electronic and steric properties

Properties

Molecular Formula

C15H20N4O2S

Molecular Weight

320.4 g/mol

IUPAC Name

4-[(4,5-dimethylthiophene-2-carbonyl)amino]-2-ethyl-N,N-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C15H20N4O2S/c1-6-19-13(15(21)18(4)5)11(8-16-19)17-14(20)12-7-9(2)10(3)22-12/h7-8H,6H2,1-5H3,(H,17,20)

InChI Key

KXBHXRXTELYARD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)C2=CC(=C(S2)C)C)C(=O)N(C)C

Origin of Product

United States

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